

2-Bromo-5-chloroanisole: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: **2-Bromo-5-chloroanisole**

Cat. No.: **B064525**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroanisole is a halogenated aromatic compound that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methoxy group on the benzene ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional nature allows for regioselective modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of **2-bromo-5-chloroanisole**, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

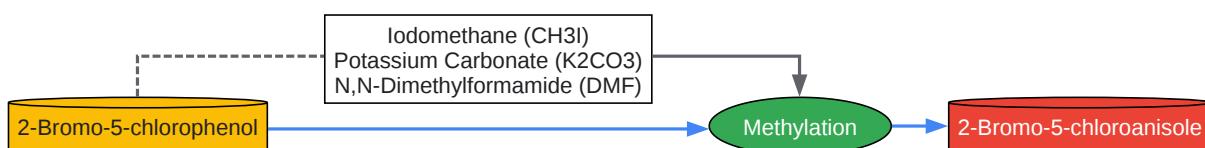
A summary of the key physicochemical properties of **2-bromo-5-chloroanisole** is presented in the table below.

Property	Value
CAS Number	174913-09-8
Molecular Formula	C ₇ H ₆ BrClO
Molecular Weight	221.48 g/mol
Appearance	Colorless to light yellow liquid or white to off-white crystalline powder
Boiling Point	236.6 °C
Density	1.564 g/cm ³

Synthesis of 2-Bromo-5-chloroanisole

The most common laboratory-scale synthesis of **2-bromo-5-chloroanisole** involves the methylation of 2-bromo-5-chlorophenol. This reaction proceeds with high efficiency and provides the target compound in excellent yield.

Synthetic Workflow



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Caption: Synthesis of **2-bromo-5-chloroanisole**.

Experimental Protocol: Synthesis of 2-Bromo-5-chloroanisole

This protocol details the methylation of 2-bromo-5-chlorophenol to yield **2-bromo-5-chloroanisole**.^[3]

Materials:

- 2-Bromo-5-chlorophenol (2.85 g, 13.7 mmol)
- Iodomethane (1.28 mL, 20.6 mmol)
- Potassium carbonate (1.89 g, 13.7 mmol)
- N,N-Dimethylformamide (DMF) (8.0 mL)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate
- Ice water

Procedure:

- To a solution of 2-bromo-5-chlorophenol in N,N-dimethylformamide, add potassium carbonate and iodomethane.
- Stir the reaction mixture at room temperature for 2 hours.
- Upon completion of the reaction (monitored by TLC), add ice water to the mixture.
- Extract the aqueous layer twice with ethyl acetate.
- Combine the organic phases and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 95:5) to afford **2-bromo-5-chloroanisole** as a colorless oil.[3]

Quantitative Data:

Reactant	Molar Eq.	Yield (%)
2-Bromo-5-chlorophenol	1.0	97

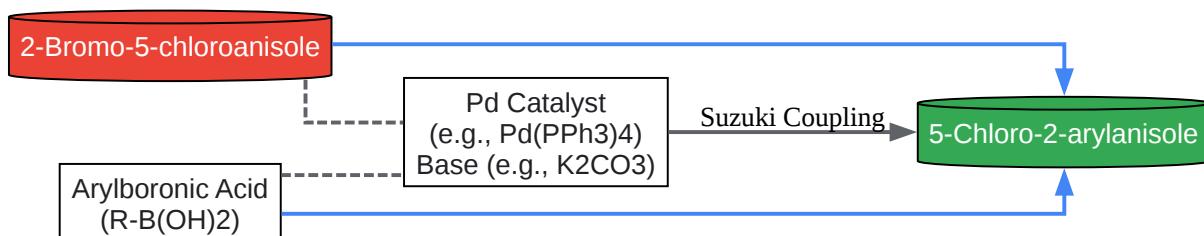
Key Reactions of 2-Bromo-5-chloroanisole

The presence of both bromo and chloro substituents, along with the activating methoxy group, allows **2-bromo-5-chloroanisole** to participate in a wide range of organic reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 2-position.

Cross-Coupling Reactions

2-Bromo-5-chloroanisole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. The bromine atom of **2-bromo-5-chloroanisole** can be selectively coupled with a variety of boronic acids.



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Caption: Suzuki-Miyaura coupling of **2-bromo-5-chloroanisole**.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with Pyrimidine-5-boronic Acid

This protocol describes a typical Suzuki-Miyaura coupling reaction.

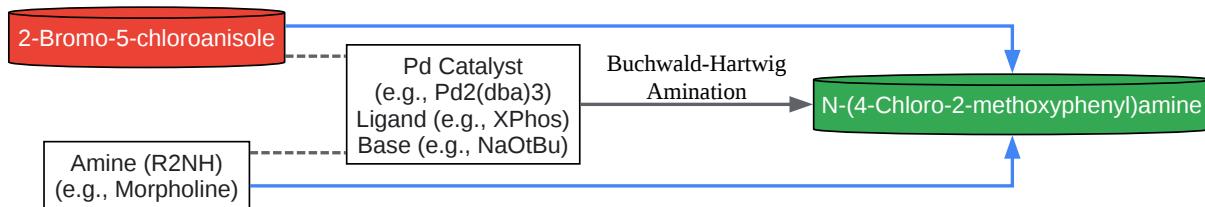
Materials:

- **2-Bromo-5-chloroanisole** (1.0 equiv)
- Pyrimidine-5-boronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
- Potassium carbonate (2.0 equiv)
- 1,4-Dioxane/Water (4:1 mixture)

Procedure:

- In a reaction vessel, combine **2-bromo-5-chloroanisole**, pyrimidine-5-boronic acid, Pd(PPh₃)₄, and potassium carbonate.
- Evacuate and backfill the vessel with an inert gas (e.g., argon).
- Add the degassed 1,4-dioxane/water solvent mixture.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to arylamines. **2-Bromo-5-chloroanisole** can be coupled with a variety of primary and secondary amines.



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Caption: Buchwald-Hartwig amination of **2-bromo-5-chloroanisole**.

Representative Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a typical Buchwald-Hartwig amination.[\[4\]](#)[\[5\]](#)

Materials:

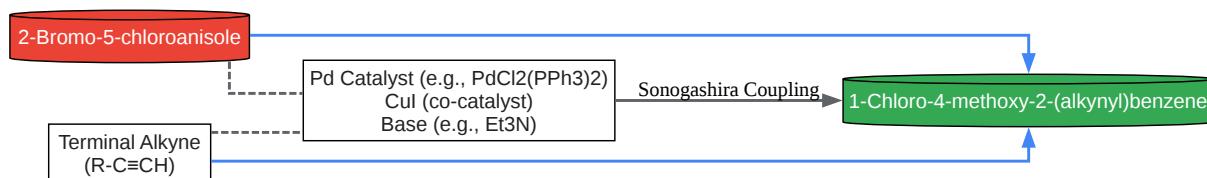
- **2-Bromo-5-chloroanisole** (1.0 mmol)
- Morpholine (1.2 mmol)
- Pd₂(dba)₃ (0.01 mmol)
- XPhos (0.03 mmol)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol)
- Dioxane (3 mL)

Procedure:

- In a glovebox, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.
- Add **2-bromo-5-chloroanisole** and morpholine, followed by dioxane.
- Seal the tube and heat the mixture at 80-100 °C with stirring for the specified time (typically 2-24 hours).

- Monitor the reaction by GC-MS.
- After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
- Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between **2-bromo-5-chloroanisole** and a terminal alkyne.



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Caption: Sonogashira coupling of **2-bromo-5-chloroanisole**.

Representative Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol describes a standard Sonogashira coupling.[6][7]

Materials:

- **2-Bromo-5-chloroanisole** (1.0 mmol)
- Phenylacetylene (1.2 mmol)
- PdCl₂(PPh₃)₂ (0.02 mmol)
- Copper(I) iodide (CuI) (0.04 mmol)
- Triethylamine (Et₃N) (2.0 mmol)
- THF or DMF (5 mL)

Procedure:

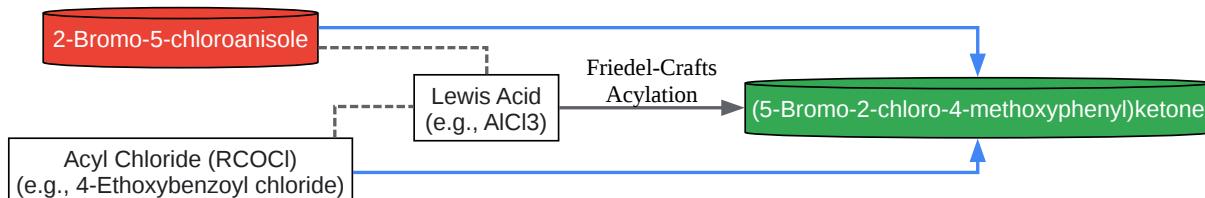
- To a solution of **2-bromo-5-chloroanisole** and phenylacetylene in THF or DMF, add $\text{PdCl}_2(\text{PPh}_3)_2$, CuI , and triethylamine.
- Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50-70 °C) for 2-12 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table of Representative Cross-Coupling Reactions:

Coupling Partner	Catalyst/ Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Suzuki- Miyaura						
Pyrimidine- 5-boronic acid	$\text{Pd}(\text{PPh}_3)_4$	K_2CO_3	Dioxane/ O	80-100	12-24	Good to High
Buchwald- Hartwig						
Morpholine	$\text{Pd}_2(\text{dba})_3 /$ XPhos	NaOtBu	Dioxane	80-100	2-24	High
Sonogashira a						
Phenylacet ylene	$\text{PdCl}_2(\text{PPh}_3)_2 / \text{CuI}$	Et_3N	THF/DMF	RT-70	2-12	High

Friedel-Crafts Acylation

The electron-rich aromatic ring of **2-bromo-5-chloroanisole** is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation. The reaction typically occurs at the position para to the activating methoxy group.



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Caption: Friedel-Crafts acylation of **2-bromo-5-chloroanisole**.

Experimental Protocol: Friedel-Crafts Acylation with 4-Ethoxybenzoyl Chloride

This protocol details the acylation of **2-bromo-5-chloroanisole**.^[3]

Materials:

- **2-Bromo-5-chloroanisole** (2.94 g, 13.3 mmol)
- 4-Ethoxybenzoyl chloride (prepared from 4-ethoxybenzoic acid and oxalyl chloride)
- Aluminum chloride (AlCl₃) (2.07 g, 15.5 mmol)
- Chloroform
- 1 M Hydrochloric acid
- Water
- Brine
- Anhydrous magnesium sulfate

- Ice

Procedure:

- To a solution of **2-bromo-5-chloroanisole** in chloroform at -10 °C, add aluminum chloride portion-wise.
- Add a solution of 4-ethoxybenzoyl chloride in chloroform to the mixture.
- Stir the reaction at 5 °C for one hour, then allow it to warm to room temperature and stir for an additional 13 hours.
- Pour the reaction mixture into ice water and extract three times with chloroform.
- Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to yield (5-bromo-2-chloro-4-methoxyphenyl) (4-ethoxyphenyl)methanone.[3]

Quantitative Data:

Reactant	Molar Eq.	Yield (%)
2-Bromo-5-chloroanisole	1.0	31

Applications in Pharmaceutical and Agrochemical Synthesis

2-Bromo-5-chloroanisole is a key starting material or intermediate in the synthesis of a range of biologically active molecules.

Pharmaceutical Applications: Synthesis of Bosutinib Intermediate

2-Bromo-5-chloroanisole can be envisioned as a precursor to key intermediates in the synthesis of the tyrosine kinase inhibitor Bosutinib, used in the treatment of chronic myelogenous leukemia. For instance, the 2,4-dichloro-5-methoxyaniline core of Bosutinib can be conceptually derived from **2-bromo-5-chloroanisole** through a sequence of reactions including nitration, reduction, and potentially halogen exchange or other modifications. While direct synthetic routes from **2-bromo-5-chloroanisole** to Bosutinib are not prominently published, its structural similarity to key fragments highlights its potential in the synthesis of such complex pharmaceutical agents.^{[8][9][10]}

Agrochemical Applications

In the agrochemical sector, **2-bromo-5-chloroanisole** serves as a valuable intermediate for the development of novel pesticides, including herbicides and fungicides.^{[1][2]} The specific arrangement of the substituents on the aromatic ring is crucial for the biological efficacy of the final products. For example, it can be a precursor for the synthesis of strobilurin-type fungicides like Picoxystrobin, where the substituted anisole moiety is a key structural feature.

Conclusion

2-Bromo-5-chloroanisole is a highly valuable and versatile building block in organic synthesis. Its distinct pattern of halogen and methoxy substituents allows for a wide array of regioselective transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. These reactions provide efficient pathways to complex molecular structures, making **2-bromo-5-chloroanisole** an indispensable tool for researchers and professionals in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of novel and important chemical entities.

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